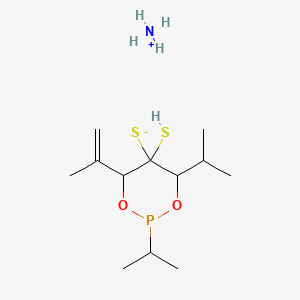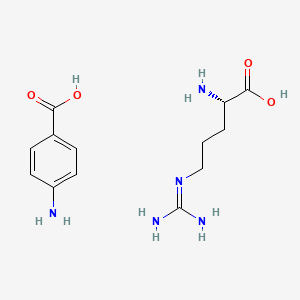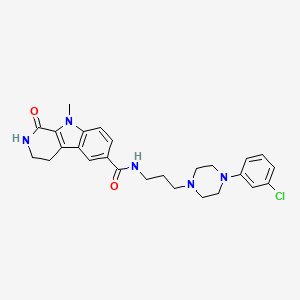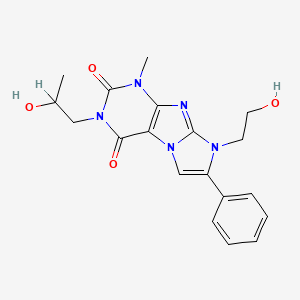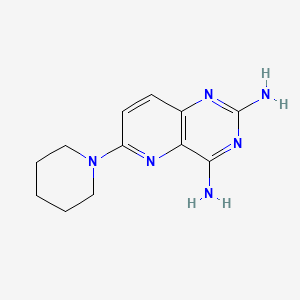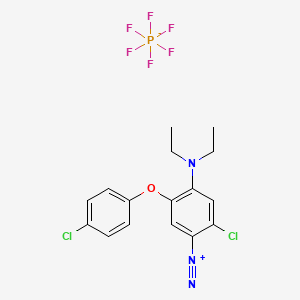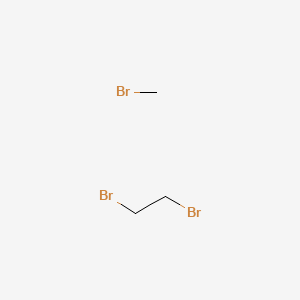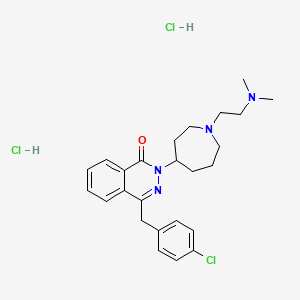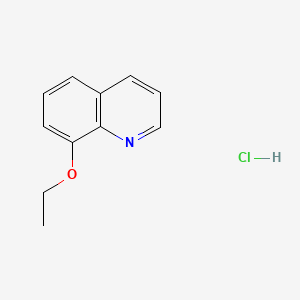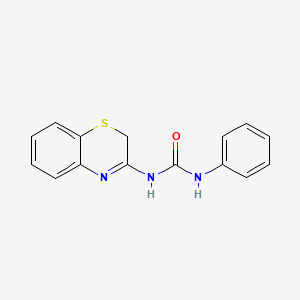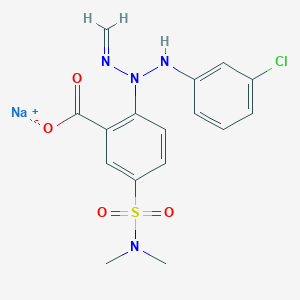
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a triazene group, a chlorophenyl group, and a dimethylamino sulphonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorobenzene, methylamine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazene group, leading to the formation of amines or other derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo decomposition to release reactive intermediates, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-(3-(4-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate: Similar structure but with a different position of the chlorine atom.
Sodium 2-(3-(3-bromophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((methylamino)sulphonyl)benzoate: Similar structure but with a different amine group.
Uniqueness
The uniqueness of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the triazene group, in particular, allows for unique interactions with biological molecules, making it valuable for research and development in various fields.
Eigenschaften
CAS-Nummer |
85030-41-7 |
|---|---|
Molekularformel |
C16H16ClN4NaO4S |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
sodium;2-[(3-chloroanilino)-(methylideneamino)amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H17ClN4O4S.Na/c1-18-21(19-12-6-4-5-11(17)9-12)15-8-7-13(10-14(15)16(22)23)26(24,25)20(2)3;/h4-10,19H,1H2,2-3H3,(H,22,23);/q;+1/p-1 |
InChI-Schlüssel |
OAXRSQDNVIZDAI-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N(NC2=CC(=CC=C2)Cl)N=C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




